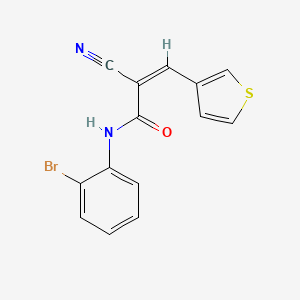

(Z)-N-(2-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide

Description

Properties

IUPAC Name |

(Z)-N-(2-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2OS/c15-12-3-1-2-4-13(12)17-14(18)11(8-16)7-10-5-6-19-9-10/h1-7,9H,(H,17,18)/b11-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXIQEQUTYNJSQ-XFFZJAGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=CC2=CSC=C2)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CSC=C2)/C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(2-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C14H9BrN2OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, sulfur, and bromine. The compound features a unique structure characterized by a brominated phenyl ring and a thiophene moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H9BrN2OS |

| CAS Number | 1223869-53-1 |

| SMILES | C1=CC=C(C(=C1)C(=C(C(=O)N)C#N)S)Br |

| IUPAC Name | This compound |

Research indicates that compounds with thiophene rings often exhibit significant biological activity due to their ability to interact with various cellular pathways. The mechanism of action for this compound primarily involves its interactions with biological targets such as enzymes or receptors. Potential actions include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and microbial growth.

- Cellular Pathway Modulation : The compound may disrupt cellular processes leading to apoptosis in cancer cells.

Anticancer Activity

Several studies have investigated the anticancer potential of thiophene derivatives, including this compound. For instance, compounds structurally similar to this enamide have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

A study involving the compound reported an IC50 value in the range of 10–25 µM against specific cancer cell lines, indicating moderate potency. The observed effects were attributed to the compound's ability to induce oxidative stress and disrupt mitochondrial function in cancer cells.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Research indicates that thiophene derivatives can exhibit significant antibacterial and antifungal properties. In vitro assays demonstrated that this compound effectively inhibited the growth of several pathogenic strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

Case Studies

-

Study on Anticancer Mechanisms : A study published in a peer-reviewed journal explored the effects of this compound on breast cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.

- Methodology : The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis detection.

- Findings : The compound exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells.

-

Antimicrobial Efficacy Assessment : Another research project focused on the antimicrobial properties of this compound against various bacterial strains using disk diffusion methods.

- Results : Zones of inhibition were measured, showing effective antimicrobial activity against Gram-positive bacteria with minimal inhibitory concentrations (MICs) ranging from 5–20 µg/mL.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (Z)-N-(2-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide with structurally related compounds, focusing on substituent effects, applications, and physicochemical properties.

Structural and Functional Comparisons

Key Observations

Pyrimidine analogs exhibit stronger hydrogen-bonding capacity, which may improve target-site binding in herbicides .

Substituent Effects: The 2-bromophenyl group in the target compound may reduce steric hindrance compared to the 2,4,6-trimethylphenyl group in the ECHEMI compound, favoring interactions with narrow enzyme active sites . Methoxy groups in the ECHEMI compound could enhance solubility but reduce metabolic stability compared to the cyano group in the target compound .

Biological Activity :

- Pyrimidine-containing herbicides (e.g., Wu et al., 2006) demonstrate selective postemergence activity in oilseed rape, attributed to their ability to inhibit acetolactate synthase (ALS) . The target compound’s thiophene core may confer alternative modes of action, such as disrupting electron transport chains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.